Arglecin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

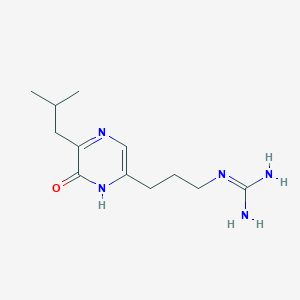

2-[3-[5-(2-methylpropyl)-6-oxo-1H-pyrazin-2-yl]propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O/c1-8(2)6-10-11(18)17-9(7-16-10)4-3-5-15-12(13)14/h7-8H,3-6H2,1-2H3,(H,17,18)(H4,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDWASFZARPWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=C(NC1=O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187689 | |

| Record name | Arglecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34098-41-4 | |

| Record name | Arglecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arglecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The L-Arginine Synthesis Pathway in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core L-arginine synthesis pathway in mammals. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the intricate mechanisms of amino acid metabolism and its implications in health and disease. This document details the key enzymatic reactions, regulatory networks, and established experimental methodologies for studying this vital metabolic pathway.

Core Pathway of L-Arginine Synthesis

In mammals, the de novo synthesis of L-arginine is a multi-organ process, primarily involving the intestinal-renal axis. The small intestine synthesizes L-citrulline from precursors like glutamine and proline. This L-citrulline is then released into the bloodstream and predominantly taken up by the kidneys, where it is converted to L-arginine. While the liver possesses all the enzymes for the urea (B33335) cycle, which includes the enzymes for arginine synthesis, it does not contribute to the net synthesis of arginine for systemic circulation due to high arginase activity that rapidly hydrolyzes arginine to urea and ornithine.[1][2]

The final two steps of L-arginine synthesis from L-citrulline occur in the cytosol and are catalyzed by two key enzymes: Argininosuccinate (B1211890) Synthetase (ASS) and Argininosuccinate Lyase (ASL).[3][4]

Argininosuccinate Synthetase (ASS)

Argininosuccinate Synthetase (EC 6.3.4.5), encoded by the ASS1 gene, catalyzes the ATP-dependent condensation of L-citrulline and L-aspartate to form argininosuccinate.[3] This reaction is the rate-limiting step in the conversion of L-citrulline to L-arginine.[3]

Reaction: L-Citrulline + L-Aspartate + ATP → Argininosuccinate + AMP + PPi

Argininosuccinate Lyase (ASL)

Argininosuccinate Lyase (EC 4.3.2.1), encoded by the ASL gene, catalyzes the reversible cleavage of argininosuccinate to produce L-arginine and fumarate (B1241708).[4][5] The fumarate produced can then enter the Krebs cycle.

Reaction: Argininosuccinate ⇌ L-Arginine + Fumarate

The diagram below illustrates the core cytosolic pathway for L-arginine synthesis from L-citrulline.

References

- 1. Regulation of mRNA levels for five urea cycle enzymes in rat liver by diet, cyclic AMP, and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interorgan amino acid exchange in humans: consequences for arginine and citrulline metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of L-arginine in Protein Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine, a conditionally essential amino acid, transcends its fundamental role as a proteogenic building block to actively modulate protein synthesis through a complex network of metabolic and signaling pathways. This technical guide provides a comprehensive analysis of L-arginine's pivotal functions in protein biosynthesis, including its direct incorporation into nascent polypeptide chains, its role as a precursor to critical signaling molecules such as nitric oxide and polyamines, and its intricate involvement in the mTOR signaling cascade. This document synthesizes findings from key experimental studies, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating molecular pathways and workflows with clarifying diagrams to support advanced research and therapeutic development.

Direct Incorporation into Polypeptide Chains

As a proteogenic amino acid, L-arginine is an indispensable component of proteins. Its availability is a prerequisite for the translation of mRNA into protein. Deprivation of L-arginine can lead to a halt in protein synthesis and induce cellular stress responses.[1][2][3] The concentration of intracellular L-arginine is maintained through dietary intake, protein turnover, and endogenous synthesis from citrulline.[4]

L-arginine as a Precursor to Signaling Molecules Modulating Protein Synthesis

Beyond its direct role in protein structure, L-arginine serves as a precursor to several bioactive molecules that indirectly influence protein synthesis.

Nitric Oxide (NO) Synthesis

L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which catalyze its conversion to L-citrulline and nitric oxide (NO).[5][6][7] NO, a gaseous signaling molecule, has been shown to play a role in regulating muscle protein synthesis.[5][7] Studies in C2C12 myoblasts have demonstrated that L-arginine supplementation increases NO production, which in turn enhances protein synthesis.[5][7] This effect is mediated, at least in part, through the mTOR signaling pathway.[5][7]

Polyamine Synthesis

L-arginine is a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[6][8][9][10][11] Polyamines are crucial for cell growth, proliferation, and differentiation, and they play a significant role in protein synthesis by stabilizing DNA and mRNA, and participating in the regulation of translation.[9][11]

L-arginine and the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis in response to nutrients, growth factors, and cellular energy status.[7][12][13] L-arginine is a potent activator of the mTOR pathway, thereby stimulating protein synthesis.[8][12][13][14]

NO-Dependent mTOR Activation

In some cell types, such as C2C12 muscle cells, the stimulatory effect of L-arginine on the mTOR pathway and subsequent protein synthesis is dependent on nitric oxide production.[5][7] L-arginine supplementation leads to increased phosphorylation of mTOR and its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5][7] This activation cascade promotes the initiation of protein translation.

NO-Independent mTOR Activation

In other cellular contexts, such as porcine trophectoderm cells and intestinal epithelial cells, L-arginine has been shown to stimulate the mTOR pathway and protein synthesis through a nitric oxide-independent mechanism.[12][15] This suggests that L-arginine itself, or other metabolites, can directly signal to the mTOR complex.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from key studies investigating the effect of L-arginine on protein synthesis and related signaling pathways.

| Cell Line/Model | L-arginine Concentration | Outcome Measure | Result | Reference |

| C2C12 myoblasts | 1 mM | Protein Synthesis Rate | +70% | [7] |

| C2C12 myoblasts | 1 mM | Phospho-mTOR (Thr 2446) | +70% | [7] |

| C2C12 myoblasts | 1 mM | Phospho-p70S6K (Thr 389) | +40% | [7] |

| Porcine trophectoderm (pTr2) cells | 100 µM and 350 µM | Protein Synthesis | Dose-dependent increase | [15] |

| Porcine trophectoderm (pTr2) cells | 100 µM and 350 µM | Phosphorylated mTOR, p70S6K, 4EBP1 | Dose-dependent increase | [15] |

| Bovine myocytes | 60 µM and 120 µM | Protein Synthesis | Dose-dependent increase | [13] |

| Chicken breast muscle | 1% dietary supplementation | Protein Synthesis Rate | Decreased | [16] |

Table 1: Effect of L-arginine on Protein Synthesis and mTOR Signaling.

| Inhibitor | Target | Cell Line | Effect on L-arginine-induced Protein Synthesis | Reference |

| L-NAME | Nitric Oxide Synthase (NOS) | C2C12 myoblasts | Abolished stimulatory effect | [5][7] |

| Rapamycin | mTOR | C2C12 myoblasts | Abolished stimulatory effect | [5][17] |

| L-NMMA | Nitric Oxide Synthase (NOS) | C2C12 myotubes | Did not attenuate Arg-induced phosphorylation of 4E-BP1 and S6K1 | [18] |

Table 2: Effect of Inhibitors on L-arginine-mediated Protein Synthesis.

Detailed Experimental Protocols

Measurement of Protein Synthesis Rate using Puromycin (B1679871) Incorporation

This method assesses the rate of global protein synthesis by measuring the incorporation of the antibiotic puromycin, an analog of the 3' end of aminoacyl-tRNA, into nascent polypeptide chains.

Protocol Outline:

-

Cell Culture and Treatment: Cells are cultured to the desired confluency and treated with L-arginine and/or inhibitors for the specified duration.

-

Puromycin Labeling: Puromycin is added to the culture medium at a final concentration of 1-10 µM and incubated for a short period (e.g., 30 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with an anti-puromycin antibody to detect puromycin-labeled nascent proteins.

-

Quantification: The intensity of the puromycin signal is quantified using densitometry and normalized to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

In Vivo Measurement of Muscle Protein Synthesis using the Flooding Dose Technique

The flooding dose technique is used to measure the fractional rate of protein synthesis (FSR) in vivo by administering a large dose of a labeled amino acid tracer.[19]

Protocol Outline:

-

Tracer Administration: A flooding dose of a labeled amino acid, such as L-[³H]-phenylalanine, is administered to the animal (e.g., via tail vein injection in mice).[1][19] This large dose aims to rapidly equilibrate the specific activity of the tracer in the precursor pool for protein synthesis.

-

Tissue and Blood Collection: At a defined time point after tracer administration (e.g., 12-30 minutes), blood and muscle tissue samples are collected.[1][19]

-

Sample Processing:

-

Blood: Plasma is separated and deproteinized.

-

Muscle: The tissue is homogenized, and proteins are precipitated. The protein pellet is washed to remove free amino acids.

-

-

Analysis:

-

The specific activity of the labeled amino acid is measured in the plasma (as a surrogate for the precursor pool) and in the protein hydrolysate from the muscle tissue.

-

The FSR is calculated as the rate of incorporation of the labeled amino acid into muscle protein relative to the specific activity of the precursor pool.

-

Visualization of Signaling Pathways and Workflows

L-arginine Signaling to Protein Synthesis

Caption: L-arginine signaling pathways to protein synthesis.

Experimental Workflow for Measuring Protein Synthesis

Caption: Experimental workflows for measuring protein synthesis.

Conclusion

L-arginine's role in protein synthesis is multifaceted, extending far beyond its incorporation into proteins. It acts as a critical signaling molecule, primarily through the mTOR pathway, with both NO-dependent and -independent mechanisms of activation. Furthermore, its conversion to other bioactive molecules like polyamines contributes to the complex regulation of protein biosynthesis. A thorough understanding of these intricate mechanisms is essential for researchers and professionals in drug development aiming to modulate protein synthesis for therapeutic benefit. The experimental protocols and data presented herein provide a solid foundation for future investigations into the diverse roles of L-arginine in cellular physiology and pathology.

References

- 1. Arginine Depletion by Arginine Deiminase Does Not Affect Whole Protein Metabolism or Muscle Fractional Protein Synthesis Rate in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single amino acid (arginine) deprivation: rapid and selective death of cultured transformed and malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depletion of L-arginine induces autophagy as a cytoprotective response to endoplasmic reticulum stress in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine - Essential amino acid driving nitric oxide production and cardiovascular health - biocrates life sciences gmbh [biocrates.com]

- 5. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginine metabolism: nitric oxide and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arginine, Agmatine, and Polyamines: Key Regulators of Conceptus Development in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. L-arginine and polyamines: Significance and symbolism [wisdomlib.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Making sure you're not a bot! [iastatedigitalpress.com]

- 14. researchgate.net [researchgate.net]

- 15. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. L-Arginine/nitric oxide regulates skeletal muscle development via muscle fibre-specific nitric oxide/mTOR pathway in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of the Stimulative Effect of Arginine on Translation Initiation of Protein Synthesis in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo measurement of muscle protein synthesis rate using the flooding dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Arginine as a Precursor for Nitric Oxide Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of L-arginine in the biosynthesis of nitric oxide (NO), a pleiotropic signaling molecule with profound implications in physiology and pathology. This document delves into the core biochemical pathways, enzymatic kinetics, and regulatory mechanisms governing nitric oxide synthase (NOS) activity. Detailed experimental protocols for the quantification of NOS activity and NO production are provided to facilitate rigorous scientific investigation in this field.

Introduction to the L-Arginine: Nitric Oxide Pathway

Nitric oxide is a transient, gaseous signaling molecule synthesized from the semi-essential amino acid L-arginine.[1][2] This conversion is catalyzed by a family of enzymes known as nitric oxide synthases (NOSs).[2] The pathway is fundamental to a vast array of physiological processes, including the regulation of vascular tone, neurotransmission, and the immune response.[2][3] Dysregulation of the L-arginine-NO pathway is implicated in the pathophysiology of numerous diseases, such as hypertension, atherosclerosis, and septic shock, making it a critical area of study for drug development.[3][4]

The enzymatic reaction involves the five-electron oxidation of a guanidino nitrogen of L-arginine, yielding L-citrulline and nitric oxide.[3] This process is dependent on molecular oxygen and a number of essential cofactors.[5]

The Nitric Oxide Synthase (NOS) Isoforms

In mammals, three distinct isoforms of NOS have been identified, each encoded by a separate gene and exhibiting unique regulatory mechanisms and tissue distribution.[6][7] All three isoforms function as homodimers.[6]

-

Neuronal NOS (nNOS or NOS1): Predominantly expressed in neuronal tissue, nNOS plays a crucial role in synaptic plasticity and central regulation of blood pressure.[6] Its activity is constitutively expressed and regulated by intracellular calcium concentrations.[6]

-

Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is transcriptionally induced by pro-inflammatory cytokines and microbial products in immune cells like macrophages.[1] Once expressed, iNOS produces large, sustained amounts of NO as part of the innate immune response.[1]

-

Endothelial NOS (eNOS or NOS3): Primarily located in vascular endothelial cells, eNOS is responsible for the production of NO that mediates vasodilation and maintains vascular homeostasis.[6] Similar to nNOS, its activity is constitutive and calcium-dependent.[6]

Enzymology of Nitric Oxide Synthesis

The synthesis of nitric oxide from L-arginine is a complex two-step oxidative process. The reaction requires several cofactors for efficient catalysis:

-

NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced): Serves as the primary electron donor.

-

FAD (Flavin Adenine Dinucleotide) and FMN (Flavin Mononucleotide): These flavins act as electron carriers, shuttling electrons from NADPH to the heme center of the enzyme.

-

Tetrahydrobiopterin (BH4): An essential cofactor that plays a critical role in the catalytic cycle.

-

Heme: A protoporphyrin IX prosthetic group that forms the catalytic center of the oxygenase domain.

-

Calmodulin: A calcium-binding protein that is required for the activation of nNOS and eNOS.[6]

The overall stoichiometry of the reaction is as follows:

2 L-arginine + 3 NADPH + 3 H+ + 4 O2 → 2 L-citrulline + 2 nitric oxide + 4 H2O + 3 NADP+[3]

Enzyme Kinetics

The catalytic efficiency of the NOS isoforms is characterized by their kinetic parameters, primarily the Michaelis constant (Km) for L-arginine and the catalytic rate constant (kcat). These parameters can vary depending on the species and the specific experimental conditions.

| NOS Isoform | Species | Km for L-arginine (μM) | kcat (s⁻¹) | Source |

| nNOS | Human | 1.5 - 6.0 | Not widely reported | [8] |

| Bovine | 2.0 - 3.3 | Not widely reported | [8] | |

| Rat | 1.5 - 14 | Not widely reported | [8] | |

| 8.4 | 0.137 (Vmax pmol/min/mg) | [9] | ||

| iNOS | Human | 2.2 - 22 | Not widely reported | [8] |

| Murine | 2.3 - 14 | Not widely reported | [8] | |

| Rat | 19 - 32 | Not widely reported | [8] | |

| eNOS | Human | 0.9 - 4.4 | Not widely reported | [8] |

| Bovine | 3.0 - 5.0 | Not widely reported | [8] | |

| Murine | 1.7 - 3.6 | Not widely reported | [8] |

Regulation of NOS Activity and Expression

The activity and expression of the NOS isoforms are tightly regulated through distinct signaling pathways, ensuring precise spatial and temporal control of nitric oxide production.

Regulation of nNOS and eNOS

The constitutive isoforms, nNOS and eNOS, are primarily regulated by intracellular calcium levels. An increase in cytosolic calcium leads to the binding of calmodulin, which in turn binds to and activates these enzymes.[6]

Furthermore, eNOS activity is modulated by phosphorylation at multiple serine and threonine residues.[10] For instance, phosphorylation of serine 1177 by kinases such as Akt/PKB and AMP-activated protein kinase (AMPK) enhances eNOS activity, while phosphorylation at threonine 495 is inhibitory.[10][11] Upstream regulators like vascular endothelial growth factor (VEGF) can initiate these phosphorylation cascades.[12]

Regulation of iNOS Expression

The expression of iNOS is primarily regulated at the transcriptional level in response to immunological stimuli. Pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) are potent inducers of iNOS.[1] These cytokines activate intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) pathways, leading to the transcription of the NOS2 gene.[1][13][14]

Downstream Signaling of Nitric Oxide

The primary downstream effector of nitric oxide is soluble guanylate cyclase (sGC). The binding of NO to the heme moiety of sGC activates the enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15] cGMP, in turn, acts as a second messenger, activating cGMP-dependent protein kinase (PKG).[15][16] PKG phosphorylates a variety of downstream target proteins, mediating many of the physiological effects of NO, such as smooth muscle relaxation.[16]

Experimental Protocols

Measurement of NOS Activity by Conversion of Radiolabeled L-Arginine to L-Citrulline

This assay is a standard and highly specific method for determining NOS activity in purified enzyme preparations, cell lysates, and tissue homogenates.[17][18]

Principle: The assay measures the enzymatic conversion of radiolabeled L-arginine (e.g., [³H] or [¹⁴C]-L-arginine) to the corresponding radiolabeled L-citrulline. L-arginine, being positively charged, is separated from the neutral L-citrulline by cation exchange chromatography. The radioactivity of the eluted L-citrulline is then quantified by liquid scintillation counting.

Materials:

-

Radiolabeled L-arginine ([³H] or [¹⁴C])

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, and cofactors)

-

NADPH

-

CaCl₂ (for nNOS and eNOS)

-

Calmodulin (for purified nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

FAD and FMN

-

Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)

-

Cation exchange resin (e.g., Dowex 50WX-8)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate homogenization buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the supernatant.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, NADPH, CaCl₂, calmodulin (if required), BH4, FAD, FMN, and radiolabeled L-arginine.

-

Initiate Reaction: Add the enzyme sample (cell lysate, tissue homogenate, or purified enzyme) to the reaction mixture to a final volume of typically 50-100 µL.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding an excess of ice-cold Stop Buffer.

-

Separation: Apply the reaction mixture to a column containing the cation exchange resin. L-arginine will bind to the resin, while L-citrulline will flow through.

-

Elution and Quantification: Elute the L-citrulline from the column with additional buffer. Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Controls: Include appropriate controls, such as a reaction without enzyme, a reaction with a known NOS inhibitor (e.g., L-NAME), and a reaction without calcium (for nNOS and eNOS).

Measurement of Nitric Oxide Production using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in biological fluids.[19][20]

Principle: The Griess reagent is a two-component system. In the first step, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable, colored azo compound. The intensity of the resulting pink/purple color is proportional to the nitrite concentration and is measured spectrophotometrically at ~540 nm.[20]

Materials:

-

Griess Reagent:

-

Component I: Sulfanilamide in phosphoric acid

-

Component II: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

-

-

Nitrite standard solution (e.g., sodium nitrite)

-

Cell culture supernatant or other biological fluid

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations (e.g., 0-100 µM) by diluting the stock nitrite solution in the same medium as the samples.

-

Sample Preparation: Collect cell culture supernatants or other biological fluids. If necessary, centrifuge to remove any cellular debris.

-

Assay: a. Pipette 50 µL of each standard and sample into separate wells of a 96-well plate. b. Add 50 µL of Component I (Sulfanilamide solution) to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Component II (NED solution) to each well. e. Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

-

Calculation: Subtract the absorbance of the blank (0 µM nitrite) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to calculate the nitrite concentration in the samples.

Detection of Intracellular Nitric Oxide using DAF-FM Diacetate

Fluorescent probes are invaluable for the real-time detection of nitric oxide in living cells.[2][21] 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate is a commonly used cell-permeable probe.[4][22]

Principle: DAF-FM diacetate is a non-fluorescent molecule that can freely diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the now weakly fluorescent DAF-FM. In the presence of nitric oxide, DAF-FM is converted to a highly fluorescent benzotriazole (B28993) derivative. The increase in fluorescence intensity can be monitored by fluorescence microscopy or flow cytometry.[4]

Materials:

-

DAF-FM diacetate

-

Anhydrous DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Cells of interest cultured on an appropriate imaging dish or coverslip

-

Fluorescence microscope or flow cytometer

Procedure:

-

Probe Preparation: Prepare a stock solution of DAF-FM diacetate in anhydrous DMSO (e.g., 5 mM). Store aliquots at -20°C, protected from light. On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in cell culture medium or buffer.

-

Cell Loading: a. Remove the culture medium from the cells. b. Add the DAF-FM diacetate working solution to the cells. c. Incubate for 15-60 minutes at 37°C, protected from light. The optimal loading time should be determined empirically for each cell type.

-

Washing: After incubation, gently wash the cells with pre-warmed PBS or imaging buffer to remove excess probe.

-

De-esterification (optional): For some cell types, an additional incubation of 15-30 minutes in fresh buffer may be required to allow for complete de-esterification of the probe within the cells.

-

Stimulation and Imaging: Treat the cells with the desired stimulus to induce nitric oxide production. Immediately begin imaging the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~495 nm, emission ~515 nm). Acquire images at regular intervals to monitor the change in fluorescence over time. Alternatively, analyze the cells by flow cytometry.

-

Controls: Include appropriate controls, such as unloaded cells (to assess autofluorescence), cells loaded with the probe but not stimulated, and cells treated with an NO donor (positive control) or a NOS inhibitor (negative control).

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the regulation of NOS isoforms and the downstream effects of nitric oxide.

Caption: The enzymatic conversion of L-arginine to nitric oxide and L-citrulline by nitric oxide synthase (NOS).

References

- 1. mdpi.com [mdpi.com]

- 2. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. eNOS phosphorylation: a pivotal molecular switch in vasodilation and cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of endothelium-derived nitric oxide production by the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Upregulation of endothelial nitric oxide synthase (eNOS) and its upstream regulators in Opisthorchis viverrini associated cholangiocarcinoma and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JAK/STAT signaling pathway mediates cytokine-induced iNOS expression in primary astroglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijmrhs.com [ijmrhs.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Protein Kinase G-I Deficiency Induces Pulmonary Hypertension through Rho A/Rho Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 19. researchgate.net [researchgate.net]

- 20. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 21. Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sfrbm.org [sfrbm.org]

Endogenous Production of L-Arginine from L-Citrulline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endogenous synthesis of L-arginine from L-citrulline is a critical metabolic pathway, essential for maintaining systemic arginine availability for protein synthesis, nitric oxide (NO) production, and other vital physiological processes. This pathway, often referred to as the intestinal-renal axis for arginine production, involves the coordinated action of two key enzymes: argininosuccinate (B1211890) synthase (ASS1) and argininosuccinate lyase (ASL). While the liver is the primary site of the urea (B33335) cycle, it does not contribute to the net synthesis of arginine due to high arginase activity. Instead, the small intestine releases citrulline into circulation, which is then taken up by the kidneys and other tissues for conversion to arginine. This technical guide provides an in-depth overview of the biochemical pathway, its regulation, quantitative data on enzyme kinetics and substrate concentrations, detailed experimental protocols for its study, and visual representations of the key processes.

The Core Pathway: From Citrulline to Arginine

The conversion of L-citrulline to L-arginine is a two-step enzymatic process that occurs in the cytosol of cells.[1]

-

Argininosuccinate Synthase (ASS1): This enzyme catalyzes the rate-limiting step in this pathway, the condensation of L-citrulline and L-aspartate to form argininosuccinate. This reaction requires ATP and proceeds through a citrulline-adenylate intermediate.[2][3]

-

Argininosuccinate Lyase (ASL): ASL then cleaves argininosuccinate into L-arginine and fumarate (B1241708). The L-arginine is then available for various metabolic fates, while the fumarate can enter the Krebs cycle.[4]

The primary tissues involved in this pathway are the epithelial cells of the small intestine, which produce and release citrulline, and the proximal tubule cells of the kidney, which take up circulating citrulline and convert it to arginine for release back into the bloodstream.[5] This inter-organ axis is crucial for maintaining whole-body arginine homeostasis.

Data Presentation

Table 1: Kinetic Properties of Key Enzymes

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference(s) |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | Rat Liver | 1.25 mM | 0.54 µmol/h/mg protein | [6] |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | Human Erythrocytes | 0.66 mM | 7.2 nmol/h/mg Hb | [6] |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | Bovine Liver | 51 ± 5 µM | - | [7] |

| Argininosuccinate Synthetase (ASS) | Citrulline | Patient with Citrullinemia | Similar to control | ~10% of control | [8] |

Table 2: Plasma Concentrations of L-Arginine and L-Citrulline in Humans

| Condition | L-Arginine (µmol/L) | L-Citrulline (µmol/L) | Reference(s) |

| Healthy Males (Baseline) | >137 (in some subjects) | - | [9] |

| Healthy Males (Placebo, 1h post) | 5.4 ± 16.3 | - | [9] |

| Healthy Males (2g L-Citrulline, 1h post) | 66.3 ± 33.6 | - | [9] |

| Healthy Males (2g L-Arginine, 1h post) | 72.3 ± 31.5 | - | [9] |

| Healthy Males (1g L-Citrulline + 1g L-Arginine, 1h post) | 121.9 ± 46.7 | - | [9] |

| Critically Ill Children (Sepsis) | 33 ± 4 | 10 ± 1 | [10] |

| Critically Ill Children (Trauma) | 37 ± 4 | 14 ± 1 | [10] |

| Critically Ill Children (Viral Disease) | 69 ± 8 | 23 ± 2 | [10] |

| End-Stage Renal Disease (Pre-hemodialysis) | - | Elevated | [1] |

Table 3: Rates of Citrulline to Arginine Conversion

| Condition | Conversion Rate (QCit→Arg, µmol/kg per hour) | Reference(s) |

| End-Stage Renal Disease (Pre-hemodialysis) | Maintained | [11] |

| Mice with increasing Citrulline supplementation | Linearly increased | [12] |

| Mice with Arginine supplementation | Unaffected | [12] |

Signaling Pathways and Regulation

The expression and activity of argininosuccinate synthase (ASS1), the rate-limiting enzyme, are tightly regulated at the transcriptional and post-transcriptional levels.

Transcriptional Regulation:

-

Hormonal Control: Glucocorticoids, glucagon, and insulin (B600854) are known to regulate ASS1 gene expression, particularly during development and in adulthood.[13]

-

Nutrient Availability: Dietary protein intake, and specifically amino acids like glutamine, can stimulate ASS1 gene expression.[13] Conversely, arginine has been shown to down-regulate ASS1 expression, while citrulline up-regulates it.[2]

-

Inflammatory Signals: In nitric oxide-producing cells, proinflammatory signals are major regulators of ASS1 gene expression.[13] For example, IFN-γ and/or LPS stimulation promotes STAT1-mediated transcription of ASS1.[14]

-

Transcription Factors: c-Myc has been shown to bind to the promoter of ASS1.[15]

Post-Transcriptional and Post-Translational Regulation:

-

RNA Methylation: METTL14-mediated N6-methyladenosine modification of ASS1 mRNA can suppress its transcriptional expression.[15]

-

microRNAs: miRNAs, such as miR-34a-5p, can directly bind to the 3' untranslated region of ASS1 to reduce its protein expression.[15]

-

Ubiquitination: The TRAF2 E3 ubiquitin ligase can bind to ASS1, leading to its ubiquitination and subsequent degradation.[15]

-

Phosphorylation: Janus kinase 2 (JAK2) can mediate the phosphorylation of ASS1 at tyrosine 87.[14]

Experimental Protocols

Argininosuccinate Lyase (ASL) Activity Assay (Spectrophotometric)

This assay measures the activity of ASL by monitoring the formation of fumarate, which absorbs light at 240 nm.[16][17]

Materials:

-

100 mM Potassium Phosphate (B84403) Buffer, pH 7.5

-

11.7 mM Argininosuccinic Acid solution

-

Cell or tissue lysate

-

UV-compatible cuvettes or microplate

-

Spectrophotometer with temperature control at 37°C

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.[17]

-

Monitor the absorbance at 240 nm until a stable baseline is achieved.[17]

-

Initiate the reaction by adding 0.25 mL of 11.7 mM Argininosuccinic Acid solution.[17]

-

Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.

-

Enzyme activity is calculated using the molar extinction coefficient of fumarate (2.44 mM⁻¹cm⁻¹).

Argininosuccinate Synthase (ASS1) Activity Assay (Radiochemical)

This highly sensitive assay measures ASS1 activity by quantifying the conversion of L-[U-¹⁴C]aspartate to [¹⁴C]fumarate.[18]

Materials:

-

L-[U-¹⁴C]aspartate

-

L-citrulline

-

ATP and an ATP-generating system (e.g., creatine (B1669601) phosphate and creatine kinase)

-

Argininosuccinase (ASL)

-

Arginase

-

Dowex-50 resin

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing an excess of L-[U-¹⁴C]aspartate, L-citrulline, ATP, and an ATP-generating system.

-

Add argininosuccinase and arginase to the mixture to convert the product, argininosuccinate, to fumarate and then to malate.

-

Initiate the reaction by adding the cell or tissue homogenate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by acidification.

-

Separate the [¹⁴C]fumarate and [¹⁴C]malate from the unreacted [¹⁴C]aspartate using a small Dowex-50 column. The amino acid substrates will bind to the column, while the organic acids will be eluted with water.

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

-

The amount of product formed is proportional to the measured radioactivity.

In Vivo Stable Isotope Tracer Study

This protocol allows for the quantification of whole-body arginine and citrulline kinetics, including the rate of conversion of citrulline to arginine.[19][20]

Materials:

-

Stable isotope tracers (e.g., L-[guanido-¹⁵N₂]-arginine, L-[5-¹³C-3,3,4,4-²H₄]-citrulline)

-

Infusion pumps

-

Equipment for blood sampling (e.g., catheters)

-

Mass spectrometer (e.g., LC-MS/MS or GC-MS) for analyzing isotopic enrichment

Procedure:

-

Tracer Infusion: A primed, constant intravenous infusion of the stable isotope tracers is administered to the subject to achieve a steady-state isotopic enrichment in the plasma.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion.

-

Sample Preparation: Plasma is separated from the blood samples and deproteinized.

-

Mass Spectrometry Analysis: The isotopic enrichment of arginine and citrulline in the plasma samples is determined by mass spectrometry.

-

Kinetic Modeling: The rates of appearance (flux) of arginine and citrulline, and the rate of conversion of citrulline to arginine, are calculated using steady-state kinetic models.

Experimental Workflows

Workflow 1: Investigating the Effect of a Compound on Arginine Synthesis

Workflow 2: Quantifying Whole-Body Citrulline to Arginine Conversion in a Disease Model

Conclusion

The endogenous synthesis of L-arginine from L-citrulline is a fundamental metabolic pathway with significant implications for health and disease. Understanding its intricate regulation and having robust methods for its quantification are crucial for researchers and drug development professionals. This technical guide provides a comprehensive resource, from the core biochemistry to detailed experimental protocols and logical workflows, to facilitate further investigation into this vital pathway and its therapeutic potential. The provided data and methodologies can serve as a foundation for designing novel studies aimed at modulating arginine availability for therapeutic benefit.

References

- 1. harvardapparatus.com [harvardapparatus.com]

- 2. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]

- 3. e-century.us [e-century.us]

- 4. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]

- 5. Arginine - Wikipedia [en.wikipedia.org]

- 6. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. Kinetic analysis of argininosuccinate synthetase in a variant form of citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Plasma arginine and citrulline concentrations in critically ill children: strong relation with inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCI - Arginine, citrulline, and nitric oxide metabolism in end-stage renal disease patients [jci.org]

- 12. Supplemental Citrulline Is More Efficient Than Arginine in Increasing Systemic Arginine Availability in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Argininosuccinate synthetase from the urea cycle to the citrulline-NO cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Citrulline depletion by ASS1 is required for proinflammatory macrophage activation and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Argininosuccinate synthase 1, arginine deprivation therapy and cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. A radiochemical assay for argininosuccinate synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. 24-Hour protein, arginine and citrulline metabolism in fed critically ill children - A stable isotope tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of L-Arginine: A Technical Guide to its Research History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal discoveries and research milestones in the history of L-arginine. From its initial isolation in the late 19th century to its central role in the groundbreaking discovery of the nitric oxide pathway, L-arginine has evolved from a simple amino acid to a molecule of profound physiological significance. This document details the key experiments that have shaped our understanding of L-arginine's function, presenting available methodologies, quantitative data, and the intricate signaling pathways in which it participates. This guide is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of L-arginine's journey from discovery to its current status as a critical target in therapeutic research.

Early Discovery and Structural Elucidation

The story of L-arginine begins in 1886 when the Swiss chemist Ernst Schulze and his assistant Ernst Steiger first isolated the amino acid from lupin seedlings.[1][2] This discovery marked the addition of a new member to the growing family of amino acids, the fundamental building blocks of proteins. The name "arginine" is derived from the Greek word "árgyros" (ἄργυρος), meaning silver, due to the silver-white appearance of its nitrate (B79036) crystals.[2]

A decade later, in 1897, Schulze and Ernst Winterstein successfully determined the chemical structure of arginine.[2] The final confirmation of its structure came in 1910 through the work of S. P. L. Sørensen, who achieved its chemical synthesis.[2]

Physicochemical Properties of L-Arginine

A thorough understanding of L-arginine's function necessitates a review of its fundamental physicochemical properties. These properties govern its behavior in biological systems and are crucial for experimental design and interpretation.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | [3] |

| CAS Number | 74-79-3 | [3][4] |

| Molecular Formula | C6H14N4O2 | [3][4][5] |

| Molecular Weight | 174.20 g/mol | [3][5] |

| Melting Point | 222 °C (decomposes) | [6][7] |

| Solubility in Water | 14.87 g/100 mL (at 20 °C) | [6] |

| pKa Values | pKa1 (α-carboxyl): ~2.17pKa2 (α-amino): ~9.04pKa3 (guanidinium): ~12.48 - 13.8 | [6][8][9] |

The Urea (B33335) Cycle: A Pivotal Role in Nitrogen Metabolism

In 1932, a landmark discovery by Hans Krebs and his medical student Kurt Henseleit identified the first metabolic cycle: the urea cycle.[10] This series of biochemical reactions, primarily occurring in the liver, is essential for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid metabolism, by converting it into urea for excretion.[11] Their elegant experiments revealed that L-arginine is the immediate precursor to urea.[11]

The Krebs-Henseleit Liver Slice Experiment (1932)

Objective: To elucidate the pathway of urea synthesis in the liver.

Methodology Outline:

-

Tissue Preparation: Thin slices of liver tissue from rats were used. The tissue slice technique was crucial as it maintained a degree of cellular organization and metabolic activity.

-

Incubation: The liver slices were incubated in a saline solution (Krebs-Henseleit buffer) containing various substrates, including ammonium (B1175870) salts and different amino acids.

-

Measurement of Urea Production: The concentration of urea in the incubation medium was measured over time.

-

Key Findings:

-

The addition of ornithine or citrulline significantly increased the rate of urea synthesis from ammonia.

-

Arginase, an enzyme known to hydrolyze arginine to ornithine and urea, was found in high concentrations in the liver.

-

Based on these observations, Krebs and Henseleit proposed a cyclic pathway where ornithine reacts with ammonia and carbon dioxide to form citrulline, which then is converted to arginine, and finally, arginine is cleaved to regenerate ornithine and produce urea.

-

References

- 1. Kinetic properties of arginase from Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arginine - Wikipedia [en.wikipedia.org]

- 3. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 74-79-3: L-Arginine | CymitQuimica [cymitquimica.com]

- 5. himedialabs.com [himedialabs.com]

- 6. L(+)-Arginine | 74-79-3 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blood serum and neutrophil L-arginine concentrations and nitric oxide release by neutrophils in chronic uremic patients and healthy persons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. garfield.library.upenn.edu [garfield.library.upenn.edu]

An In-depth Technical Guide to L-arginine Metabolic Pathways and Byproducts

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-arginine, a semi-essential amino acid, stands at a critical metabolic crossroads, serving as a precursor for a multitude of bioactive molecules essential for diverse physiological processes. The metabolic fate of L-arginine is governed by several key enzymatic pathways, each yielding distinct byproducts with significant roles in health and disease. This technical guide provides a comprehensive overview of the core L-arginine metabolic pathways, their byproducts, quantitative enzymatic data, and detailed experimental protocols for their investigation. The intricate interplay between these pathways, often competing for the common substrate L-arginine, presents a complex regulatory network with profound implications for cellular signaling, proliferation, and pathophysiology. Understanding these pathways is paramount for researchers and professionals in drug development aiming to modulate L-arginine metabolism for therapeutic benefit.

Core L-arginine Metabolic Pathways

L-arginine is primarily metabolized through four major enzymatic pathways:

-

Nitric Oxide Synthase (NOS) Pathway: Produces nitric oxide (NO) and L-citrulline.

-

Arginase Pathway: Yields ornithine and urea (B33335).

-

Creatine (B1669601) Synthesis Pathway: Involves Arginine:Glycine Amidinotransferase (AGAT) and Guanidinoacetate N-methyltransferase (GAMT) to produce creatine.

-

Agmatine (B1664431) Synthesis Pathway: Mediated by Arginine Decarboxylase (ADC) to form agmatine.

The downstream metabolites of these pathways, such as polyamines and proline, are crucial for cellular functions like proliferation and collagen synthesis.[1][2]

The Nitric Oxide Synthase (NOS) Pathway

The NOS family of enzymes (nNOS, eNOS, and iNOS) catalyzes the oxidation of L-arginine to produce nitric oxide (NO), a critical signaling molecule, and L-citrulline.[3] This reaction is a five-electron oxidation of a guanidino nitrogen of L-arginine.[4] NO plays a pivotal role in a vast array of physiological processes including vasodilation, neurotransmission, and immune responses.[5][6]

-

Nitric Oxide (NO): A short-lived gaseous signaling molecule. Its primary downstream effect is the activation of soluble guanylate cyclase (sGC), which in turn converts GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[7] cGMP then activates Protein Kinase G (PKG), leading to a cascade of phosphorylation events that mediate many of NO's physiological effects, such as smooth muscle relaxation.[7][8]

-

L-Citrulline: Can be recycled back to L-arginine via the enzymes argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL), thus sustaining NO production.[9]

The Arginase Pathway

Arginase, a manganese-containing enzyme, hydrolyzes L-arginine to form L-ornithine and urea.[2][10] This pathway is a critical component of the urea cycle for the detoxification of ammonia. Two isoforms exist: Arginase I (hepatic) and Arginase II (extrahepatic).[11]

-

L-Ornithine: A precursor for the synthesis of:

-

Urea: The primary nitrogenous waste product in mammals, excreted by the kidneys.

The Creatine Synthesis Pathway

This two-step pathway is vital for energy metabolism in tissues with high and fluctuating energy demands, such as muscle and brain.[13]

-

Arginine:Glycine Amidinotransferase (AGAT): Catalyzes the transfer of an amidino group from L-arginine to glycine, producing guanidinoacetate (GAA) and L-ornithine.[13][14]

-

Guanidinoacetate N-methyltransferase (GAMT): Methylates GAA using S-adenosylmethionine (SAM) as a methyl donor to form creatine.[15]

-

Creatine: Phosphorylated to phosphocreatine, which serves as a rapid energy buffer to regenerate ATP.

-

Guanidinoacetate (GAA): The immediate precursor to creatine.

-

L-Ornithine: Also a product of the arginase pathway.

The Agmatine Synthesis Pathway

Arginine Decarboxylase (ADC) catalyzes the decarboxylation of L-arginine to produce agmatine and carbon dioxide.[16] Agmatine is a neuromodulator and has been implicated in various physiological and pharmacological effects.[6]

-

Agmatine: Can be further metabolized to putrescine by agmatinase, thereby contributing to the polyamine pool.[17]

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes involved in L-arginine metabolism. These values can vary depending on the species, tissue, and experimental conditions.

| Enzyme | Substrate | Km | Vmax | Source |

| Nitric Oxide Synthase (NOS) | ||||

| nNOS | L-Arginine | 1-20 µM | - | [4] |

| eNOS | L-Arginine | 1-20 µM | - | [4] |

| iNOS | L-Arginine | 1-20 µM | - | [4] |

| Arginase | ||||

| Arginase I (Rat Liver) | L-Arginine | 1.58 mM (unactivated) | 71.3 µmol/min/g liver | [18] |

| Arginase I (Rat Liver) | L-Arginine | 0.94 mM (Mn2+ activated) | 69.4 µmol/min/g liver | [18] |

| Arginase I (Human) | L-Arginine | 80 µM (pH 8.5) | - | [6] |

| Arginase II (Human) | L-Arginine | 0.3 mM (pH 7.5) | - | [6] |

| Arginine Decarboxylase (ADC) | ||||

| ADC (Streptococcus pneumoniae) | L-Arginine | 11.3 mM | - | [19] |

| Creatine Synthesis | ||||

| AGAT | L-Arginine | - | - | |

| AGAT | Glycine | - | - | |

| GAMT | Guanidinoacetate | 9.5-14.8 µM | 0.61-0.84 nmol/h/mg protein (lymphoblasts) | [20] |

| GAMT | S-adenosylmethionine | 68-78 µM | 0.61-0.84 nmol/h/mg protein (lymphoblasts) | [20] |

| GAMT (recombinant human) | Guanidinoacetate | 0.057 mM | 0.08 µmol/min/mg | [1] |

Experimental Protocols

Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This protocol is based on the Griess reaction, which measures nitrite (B80452), a stable and oxidized product of nitric oxide.

Materials:

-

NOS Assay Buffer

-

Cell/tissue lysate

-

NOS Substrate (L-arginine)

-

NOS Cofactors (e.g., NADPH, FAD, FMN, BH4)

-

Nitrate (B79036) Reductase

-

Griess Reagents (A and B)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize cells or tissues in cold NOS Assay Buffer containing protease inhibitors. Centrifuge to clarify the lysate and determine the protein concentration.[10]

-

Reaction Setup: In a 96-well plate, add the cell/tissue lysate. Prepare a background control for each sample without the NOS substrate.

-

Reaction Initiation: Prepare a reaction mix containing NOS Assay Buffer, NOS cofactors, and nitrate reductase. Add the reaction mix to all wells. Add the NOS substrate to the sample wells but not the background controls.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Nitrite Detection: Add Griess Reagent A followed by Griess Reagent B to all wells. Incubate for 10-15 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Subtract the background control absorbance from the sample absorbance. Determine the nitrite concentration from a standard curve and calculate the NOS activity (typically in pmol/min/mg protein).

Arginase Activity Assay (Colorimetric)

This protocol measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

Materials:

-

Arginase Assay Buffer

-

Cell/tissue lysate

-

L-arginine solution

-

Urea colorimetric detection reagents

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates as described for the NOS assay.

-

Enzyme Activation (Optional): Pre-incubate the lysate with MnCl2 to activate the arginase.

-

Reaction Setup: In a 96-well plate, add the lysate.

-

Reaction Initiation: Add the L-arginine solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding an acidic solution.

-

Urea Detection: Add the urea detection reagents according to the manufacturer's instructions. This typically involves a heating step to develop the color.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 430 nm) using a microplate reader.

-

Calculation: Determine the urea concentration from a standard curve and calculate the arginase activity (typically in U/L or mU/mg protein).

Quantification of L-arginine and its Metabolites by HPLC

Materials:

-

HPLC system with a fluorescence or UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Mobile phases (e.g., acetonitrile, water, buffers)

-

Derivatization reagent (e.g., o-phthalaldehyde, OPA)

-

Standards for L-arginine, ornithine, citrulline, agmatine, and polyamines

-

Sample deproteinization agent (e.g., perchloric acid)

Procedure:

-

Sample Preparation: Deproteinize plasma, serum, or cell/tissue lysates using perchloric acid. Centrifuge and collect the supernatant.

-

Derivatization: Mix the sample with the OPA derivatization reagent to form fluorescent derivatives of the primary amines.

-

HPLC Analysis: Inject the derivatized sample onto the HPLC column. Run a gradient of the mobile phases to separate the different metabolites.

-

Detection: Detect the fluorescent derivatives using a fluorescence detector at the appropriate excitation and emission wavelengths.

-

Quantification: Identify and quantify the peaks based on the retention times and peak areas of the standards.

Logical and Experimental Workflows

Workflow for Investigating the Competition between NOS and Arginase Pathways

This workflow outlines the steps to investigate the competition for L-arginine between the NOS and arginase pathways in a specific cell type (e.g., macrophages).

Interpretation of Expected Results:

-

L-NAME treatment: Should decrease NO production and potentially increase the flux through the arginase pathway, leading to higher urea and ornithine levels.

-

Nor-NOHA treatment: Should decrease arginase activity and may increase NO production due to greater L-arginine availability for NOS.

Conclusion

The metabolism of L-arginine is a complex and highly regulated process with far-reaching physiological consequences. The four major pathways—NOS, arginase, creatine synthesis, and agmatine synthesis—and their byproducts are integral to a multitude of cellular functions. For researchers and drug development professionals, a thorough understanding of these pathways, their enzymatic kinetics, and the methodologies to study them is essential. The intricate competition and regulation among these pathways offer numerous potential targets for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, cancer, and inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for further investigation into the multifaceted world of L-arginine metabolism.

References

- 1. Engineering new metabolic pathways in isolated cells for the degradation of guanidinoacetic acid and simultaneous production of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. elkbiotech.com [elkbiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. journal.r-project.org [journal.r-project.org]

- 12. Determination of equilibria constants of arginine:glycine amidinotransferase (AGAT)-catalyzed reactions using concentrations of circulating amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 14. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 15. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 16. Spectrophotometric and steady-state kinetic analysis of the biosynthetic arginine decarboxylase of Yersinia pestis utilizing arginine analogues as inhibitors and alternative substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid methods for determining decarboxylase activity: arginine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of an Arginine Decarboxylase from Streptococcus pneumoniae by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Guanidinoacetate methyltransferase (GAMT) deficiency: non-invasive enzymatic diagnosis of a newly recognized inborn error of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Functions of L-arginine at the Cellular Level

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arginine (B1665763), a semi-essential amino acid, holds a central role in a multitude of cellular processes, extending far beyond its fundamental function as a building block for protein synthesis. At the cellular level, L-arginine serves as a critical substrate for the production of several key bioactive molecules, including nitric oxide (NO), urea (B33335), polyamines, creatine, and agmatine. These molecules are integral to a wide array of physiological functions, encompassing vasodilation, immune response, cell proliferation, neurotransmission, and energy metabolism. Consequently, the intricate regulation of L-arginine transport and metabolism is of paramount importance for maintaining cellular homeostasis and overall organismal health. This technical guide provides a comprehensive overview of the physiological functions of L-arginine at the cellular level, with a focus on its metabolic pathways, the kinetic properties of key enzymes, and detailed experimental protocols for its study.

Core Metabolic Fates of L-arginine

L-arginine is a versatile molecule that can be shuttled into several distinct metabolic pathways, each with profound physiological implications. The primary enzymatic pathways consuming L-arginine are nitric oxide synthase (NOS), arginase, arginine:glycine amidinotransferase (AGAT), and arginine decarboxylase (ADC).

Nitric Oxide Synthesis

The conversion of L-arginine to nitric oxide (NO) and L-citrulline is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[1][2] NO is a highly reactive gaseous signaling molecule with a vast range of biological effects.[1][3] There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission.

-

Inducible NOS (iNOS or NOS2): Expressed in various cell types, including immune cells, in response to inflammatory stimuli. It produces large amounts of NO involved in host defense.

-

Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, it is crucial for regulating vascular tone and blood pressure.[1]

The synthesis of NO is a critical process in vasodilation, immune function, and cell signaling.[1][3]

Urea Cycle and Polyamines/Proline Synthesis

Arginase is a manganese-containing enzyme that hydrolyzes L-arginine to L-ornithine and urea.[4] This reaction is the final step in the urea cycle, a vital pathway for the detoxification of ammonia (B1221849) in the liver.[2][5][6] There are two isoforms of arginase:

-

Arginase I: A cytosolic enzyme highly expressed in the liver.

-

Arginase II: A mitochondrial enzyme found in various tissues, including the kidney.[7]

The L-ornithine produced from this reaction can be further metabolized by ornithine decarboxylase (ODC) to generate polyamines (putrescine, spermidine, and spermine), which are essential for cell growth and proliferation. Alternatively, ornithine can be converted to proline, a key component of collagen.[8]

Creatine Synthesis

Creatine, a vital molecule for cellular energy buffering in tissues with high and fluctuating energy demands like muscle and brain, is synthesized in a two-step process that begins with L-arginine.[9][10][11]

-

Arginine:glycine amidinotransferase (AGAT): This enzyme catalyzes the transfer of an amidino group from L-arginine to glycine, forming guanidinoacetate (GAA) and L-ornithine.[4][9][10]

-

Guanidinoacetate N-methyltransferase (GAMT): GAA is then methylated by GAMT, using S-adenosylmethionine (SAM) as the methyl donor, to produce creatine.[6][9][12]

Agmatine Synthesis

L-arginine can be decarboxylated by arginine decarboxylase (ADC) to form agmatine.[3][13] Agmatine is a neurotransmitter and neuromodulator with diverse physiological effects.

L-arginine Transport

Due to its cationic nature, L-arginine requires specialized transporters to cross cellular membranes. The primary transporters for L-arginine are the cationic amino acid transporters (CATs), which are part of the solute carrier family 7 (SLC7A).[8][14][15] CAT-1 (SLC7A1) is the most ubiquitously expressed and is considered the main transporter for L-arginine in many cell types, including endothelial cells, and is crucial for providing the substrate for eNOS.[14][16] Other transport systems, such as the y+L system, also contribute to L-arginine uptake.[14]

Quantitative Data on L-arginine Metabolism

Understanding the kinetics of the enzymes involved in L-arginine metabolism and the physiological concentrations of L-arginine is crucial for predicting its metabolic fate under different conditions.

Table 1: Kinetic Parameters of Key Enzymes in L-arginine Metabolism

| Enzyme | Substrate | Km | Vmax | Cell/Tissue Type | Reference |

| eNOS | L-arginine | ~3 µM | - | Endothelial cells (isolated enzyme) | [17][18] |

| iNOS | L-arginine | ~5 µM | - | Macrophages | [19] |

| Arginase I | L-arginine | ~10 mmol/L | 1000-10000 times higher than iNOS | Activated Macrophages | [19] |

| Arginase I | L-arginine | 1 mmol/L | 4,380 µmol/(min·mg) | Isolated enzyme | [9][17] |

| Arginase (liver) | L-arginine | 0.94 mM - 1.58 mM | 69.4 - 71.3 µmol/min per g of liver | Rat liver | [14] |

| Arginase II | L-arginine | ~10 mmol/L | 1000-10000 times higher than iNOS | Activated Macrophages | [19] |

| GAMT | Guanidinoacetate | 9.5-14.8 µM | - | Fibroblasts, Lymphoblasts, Amniotic cells | [12] |

| GAMT | S-adenosylmethionine | 68-78 µM | - | Fibroblasts, Lymphoblasts, Amniotic cells | [12] |

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate). These values can vary depending on the experimental conditions.

Table 2: Physiological Concentrations of L-arginine

| Location | Concentration | Organism/Cell Type | Reference |

| Intracellular | 0.1 - 1.0 mmol/L | Various cell types | [20] |

| Intracellular | Up to 800 µM or higher | Endothelial cells | [17][18] |

| Plasma | 50 - 200 µmol/L | Healthy adults | [20] |

| Plasma | 77.4 ± 18.2 μmol/L | Framingham Offspring Cohort | [13] |

| Plasma (moderate asthmatics) | 45 µmol/L | Humans | [17] |

| Plasma (healthy controls) | 94 µmol/L | Humans | [17] |

Signaling Pathways Involving L-arginine

L-arginine and its metabolites are integral components of complex signaling networks that regulate cellular function.

L-arginine-Nitric Oxide Signaling Pathway

The production of nitric oxide from L-arginine initiates a signaling cascade with widespread effects, particularly in the cardiovascular system.

L-arginine and mTOR Signaling

L-arginine is a key activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[18][21][22]

Experimental Protocols

Accurate and reproducible experimental methods are essential for elucidating the cellular functions of L-arginine. This section provides detailed protocols for key assays.

Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures NOS activity by quantifying the production of nitric oxide, which is rapidly converted to nitrite (B80452) and nitrate (B79036).

Materials:

-

NOS Assay Buffer

-

NOS Substrate (L-arginine)

-

NOS Cofactors (NADPH, FAD, FMN, BH4, Calmodulin)

-

Nitrate Reductase

-

Griess Reagents 1 and 2

-

Cell or tissue lysate

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissue in cold NOS Assay Buffer containing protease inhibitors.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (lysate) and determine the protein concentration.

-

-

Reaction Setup:

-

Prepare a reaction mix containing NOS Assay Buffer, NOS substrate, and NOS cofactors.

-

In a 96-well plate, add an appropriate amount of cell or tissue lysate (e.g., 50-100 µg of protein) to each well.

-

Add the reaction mix to each sample well. Include a blank control with reaction mix but no lysate.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Nitrate Reduction:

-

Add Nitrate Reductase to each well to convert nitrate to nitrite.

-

Incubate according to the manufacturer's instructions.

-

-

Colorimetric Detection:

-

Add Griess Reagent 1 to each well and incubate for 5-10 minutes at room temperature.

-

Add Griess Reagent 2 to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

Create a standard curve using known concentrations of nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve and normalize to the amount of protein used.

-

Workflow Diagram:

HPLC Method for L-arginine Quantification

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of L-arginine in biological samples. This protocol outlines a common pre-column derivatization method using o-phthalaldehyde (B127526) (OPA).

Materials:

-

HPLC system with a fluorescence detector

-

C18 reversed-phase column

-

Mobile Phase A: Sodium acetate (B1210297) buffer

-

Mobile Phase B: Acetonitrile/Methanol

-

OPA derivatizing reagent

-

Perchloric acid (PCA)

-

L-arginine standard solutions

-

Cell or tissue extracts

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissue in a known volume of cold 0.4 M PCA.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Derivatization:

-

In a vial, mix a small volume of the sample supernatant or standard with the OPA derivatizing reagent.

-

Allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Run a gradient elution with Mobile Phases A and B to separate the amino acids.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for OPA derivatives (e.g., Ex: 340 nm, Em: 450 nm).

-

-

Quantification:

-

Identify the L-arginine peak based on the retention time of the L-arginine standard.

-

Quantify the concentration of L-arginine in the sample by comparing its peak area to the standard curve.

-

Workflow Diagram:

References

- 1. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular L-arginine concentration does not determine NO production in endothelial cells: implications on the "L-arginine paradox" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 5. ijirt.org [ijirt.org]

- 6. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. Intracellular l-arginine concentration does not determine NO production in endothelial cells: Implications on the “l-ar… [ouci.dntb.gov.ua]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.journalagent.com [pdf.journalagent.com]

- 11. agilent.com [agilent.com]

- 12. Guanidinoacetate methyltransferase (GAMT) deficiency: non-invasive enzymatic diagnosis of a newly recognized inborn error of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reference Intervals for Plasma l-Arginine and the l-Arginine:Asymmetric Dimethylarginine Ratio in the Framingham Offspring Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intracellular L-arginine concentration does not determine NO production in endothelial cells: Implications on the “L-arginine paradox” - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of nitric oxide synthesis and apoptosis by arginase and arginine recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Arginine-dependent immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. helixchrom.com [helixchrom.com]

A Technical Guide to Natural Dietary Sources of L-Arginine for Baseline Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of natural dietary sources of L-arginine, intended to assist researchers in designing and conducting baseline studies. It includes quantitative data on L-arginine content in various foodstuffs, detailed experimental protocols for quantification and dietary assessment, and visualizations of relevant metabolic pathways and experimental workflows.